Ethyl 1-benzyl-3-hydroxy-2-oxo[5H]pyrrole-4-carboxylate, commonly referred to as EBPC, is a chemical compound recognized primarily for its role as a potent and selective inhibitor of aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose into sorbitol, a process that can lead to various complications in diabetes mellitus. EBPC has a molecular weight of 261.28 g/mol and a chemical formula of C₁₄H₁₅NO₄. The compound appears as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO) .
The presence of a functionalized pyrrole ring and an ester group indicates its potential as a building block in organic synthesis. Pyrroles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals . The ester group can be manipulated through various reactions to introduce different functionalities, allowing for the creation of more complex molecules.
The core structure of this compound shares similarities with known bioactive molecules. Further research could explore its potential as a lead compound for drug discovery. Studies have shown that functionalized pyrroles can exhibit various biological activities, including antibacterial, antifungal, and antitumor properties .
The aromatic benzyl group and the carboxylic acid functionality could render this compound useful in the development of novel materials. Functionalized pyrroles have been explored in the design of materials with interesting properties, such as photoluminescence and conductivity .
Additionally, EBPC can undergo hydrolysis under certain conditions, leading to the release of benzyl alcohol and other byproducts. Its reactivity is influenced by the presence of hydroxyl and carbonyl groups, which can participate in nucleophilic addition reactions.
EBPC exhibits significant biological activity, particularly in the context of diabetes-related complications. As an aldose reductase inhibitor, it helps mitigate the adverse effects associated with high glucose levels, such as neuropathy and retinopathy. Studies have shown that EBPC not only reduces sorbitol accumulation but also enhances the cytotoxicity of certain anticancer agents like cisplatin .
In vitro studies indicate an IC50 value of approximately 47 nM, showcasing its potency in inhibiting aldose reductase . Furthermore, EBPC has been investigated for its potential neuroprotective effects, which may be beneficial in treating diabetic neuropathy.
The synthesis of EBPC typically involves multi-step organic reactions. One common approach includes:
Each step requires careful control of conditions to ensure high yields and purity .
EBPC has several applications across different fields:
Its unique properties make it a valuable compound in both therapeutic and research settings .
Interaction studies involving EBPC have focused on its binding affinity with aldose reductase and its synergistic effects with other drugs. Research indicates that EBPC can enhance the cytotoxic effects of various anticancer drugs by inhibiting cellular protective mechanisms that typically arise during chemotherapy .
Additionally, studies have explored its interactions with other metabolic pathways influenced by glucose metabolism, further highlighting its potential therapeutic benefits.
Several compounds share structural or functional similarities with EBPC. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Sorbinil | Aldose Reductase Inhibitor | Inhibits aldose reductase | First identified aldose reductase inhibitor |
Fidarestat | Aldose Reductase Inhibitor | Inhibits aldose reductase | More selective towards specific isoforms |
Rilmenidine | Imidazoline Derivative | Agonist at imidazoline receptors | Primarily used for hypertension |
EBPC stands out due to its dual role as both an aldose reductase inhibitor and a facilitator of increased chemotherapeutic efficacy, making it unique compared to other inhibitors that primarily focus on glucose metabolism without additional anticancer properties .
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate belongs to the class of substituted pyrrole derivatives, specifically featuring a 3-hydroxy-1H-pyrrol-2(5H)-one core structure. This compound represents a tautomeric form of pyrrolidine-2,3-dione, which constitutes the fundamental heterocyclic framework responsible for its biological activity. The pyrrolidine ring system serves as the central scaffold, with the oxopyrrole configuration providing the essential structural features for enzyme recognition and binding. The heterocyclic nature of the pyrrole ring contributes to the compound's ability to form hydrogen bonds and participate in π-π stacking interactions with target proteins.
The five-membered heterocycle contains one nitrogen atom that serves as the attachment point for the benzyl substituent. The pyrrole derivative classification places this compound within a broader family of biologically active heterocycles that have demonstrated diverse pharmacological properties. The substitution pattern on the pyrrole ring creates a unique three-dimensional arrangement that is critical for the compound's selectivity profile. The oxidation state of the ring system, specifically the presence of the ketone functionality at the 2-position, distinguishes this compound from simpler pyrrole derivatives and contributes to its enhanced biological activity.
The molecular structure of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate incorporates several distinct functional groups that collectively determine its chemical behavior and biological properties. The hydroxyl group positioned at the 3-position of the pyrrole ring serves as a critical hydrogen bond donor, facilitating interactions with amino acid residues in the active site of aldose reductase. This hydroxyl functionality is essential for the compound's inhibitory activity, as modifications to this group significantly impact potency.
The ketone functionality at the 2-position creates an oxopyrrole system that contributes to the compound's electrophilic character and enhances its binding affinity to target enzymes. The carbonyl group participates in hydrogen bonding interactions and contributes to the planar geometry of the heterocycle. The benzyl substituent attached to the nitrogen atom provides hydrophobic interactions and contributes to the compound's selectivity profile. This aromatic substituent extends the molecular framework and creates additional binding contacts with the enzyme active site.
The ethyl ester group at the 4-position serves multiple functions, including modulation of the compound's lipophilicity and provision of additional binding interactions. The ester functionality can undergo hydrolysis under appropriate conditions, potentially yielding the corresponding carboxylic acid derivative. The canonical SMILES representation OC1=C(C(OCC)=O)CN(C1=O)CC2=CC=CC=C2 accurately captures the connectivity of these functional groups.
The stereochemical characteristics of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate are largely determined by the conformational flexibility of the oxopyrrole ring system and the spatial arrangement of its substituents. The five-membered ring adopts a relatively planar conformation due to the presence of the carbonyl group, which contributes to π-conjugation across the heterocycle. This planarity is crucial for the compound's binding interactions with aldose reductase, as it allows for optimal overlap with the enzyme's active site architecture.
The benzyl substituent can adopt multiple conformations relative to the pyrrole ring, with rotational freedom around the nitrogen-carbon bond. The preferred conformation is influenced by steric interactions between the benzyl group and other substituents, as well as favorable π-π stacking interactions in the bound state. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding, which may stabilize certain conformations and influence the compound's overall geometry.
The ethyl ester group introduces additional conformational flexibility, particularly around the ester linkage. The orientation of this group can impact the compound's binding mode and may contribute to selectivity differences observed between various carbonyl reductases. X-ray crystallographic studies of related compounds have revealed that the oxopyrrole ring maintains a relatively rigid structure while allowing for conformational adjustments in the peripheral substituents to optimize binding interactions.
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate possesses the molecular formula C₁₄H₁₅NO₄, reflecting its composition of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This elemental composition yields a molecular weight of 261.27 g/mol, positioning the compound within the range typical for small-molecule enzyme inhibitors. The molecular formula indicates a relatively high degree of unsaturation, primarily attributable to the aromatic benzyl substituent and the conjugated oxopyrrole system.
The compound's molecular weight falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, although specific pharmacokinetic studies would be required to confirm absorption characteristics. The presence of four oxygen atoms contributes to the compound's hydrogen bonding capacity and influences its solubility profile across different solvent systems. The nitrogen atom serves as both a hydrogen bond acceptor and as the attachment point for the benzyl substituent, contributing to the compound's overall polarity.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₅NO₄ | |
Molecular Weight | 261.27 g/mol | |
CAS Registry Number | 4450-98-0 | |
InChI Key | IGYRPDIWSYGHMY-UHFFFAOYSA-N |
The spectroscopic characterization of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate provides detailed structural confirmation and supports identification efforts in analytical applications. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with ¹H-NMR data revealing characteristic chemical shifts for each functional group within the molecule. The aromatic protons of the benzyl substituent typically appear in the 7.0-7.5 ppm region, while the methylene protons connecting the benzyl group to the nitrogen show characteristic patterns around 4.5-5.0 ppm.
The ethyl ester functionality generates distinct signals, with the methyl group appearing as a triplet around 1.2-1.3 ppm and the methylene group as a quartet around 4.2-4.3 ppm. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on solvent and concentration effects. Mass spectrometry provides molecular ion confirmation, with electrospray ionization typically yielding [M + H]⁺ ions at m/z 262. Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to the ethyl ester and benzyl substituents.
The compound's structural representation is captured through standardized chemical notation systems. The SMILES string OC1=C(C(OCC)=O)CN(C1=O)CC2=CC=CC=C2 provides a linear text representation of the molecular connectivity. The InChI string offers a more comprehensive structural description, with the InChI key IGYRPDIWSYGHMY-UHFFFAOYSA-N serving as a unique identifier for database searches. These standardized representations facilitate computational analysis and enable structure-based design efforts for related compounds.
The development of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate analogues has been driven by structure-activity relationship studies aimed at optimizing aldose reductase inhibition while maintaining selectivity over related enzymes. Several structural modifications have been explored to understand the contribution of each functional group to biological activity. Modifications to the benzyl substituent have revealed that aromatic character is important for potency, with electron-donating and electron-withdrawing substituents on the phenyl ring affecting binding affinity differently.
Variations in the ester functionality have demonstrated that the ethyl group provides optimal balance between potency and selectivity, with larger alkyl groups generally reducing activity. The hydroxyl group at the 3-position has proven to be essential for activity, with methylation or acetylation of this group resulting in significant loss of inhibitory potency. Some analogues have incorporated alternative heterocyclic systems while maintaining the core oxopyrrole framework, providing insights into the structural requirements for aldose reductase recognition.
Research efforts have also explored the replacement of the benzyl group with other aromatic and aliphatic substituents to understand the role of π-π interactions and hydrophobic contacts in enzyme binding. These studies have revealed that the spatial orientation of the aromatic ring is crucial for maintaining high selectivity ratios compared to aldehyde reductase. The structure-activity relationships emerging from these analogue studies have informed the design of next-generation aldose reductase inhibitors with improved pharmacological profiles.
The synthesis of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate and related analogues has benefited from advances in organocatalytic methodology, particularly in the context of enantioselective aldol reactions. Organocatalyzed approaches have enabled the preparation of substituted pyrrole derivatives with high stereochemical control, facilitating the exploration of chirality effects on biological activity. The aldol reaction between 1H-pyrrole-2,3-diones and aldehydes has emerged as a key synthetic transformation for accessing 3-hydroxy-1H-pyrrol-2(5H)-one derivatives.
Enantioselective synthesis strategies have employed various organocatalysts, including proline derivatives and other chiral secondary amines, to achieve high enantiomeric excess in the formation of quaternary stereocenters. These methods have proven particularly valuable for preparing optically active analogues that can provide insights into the stereochemical requirements for aldose reductase inhibition. The development of catalytic asymmetric processes has also enabled the efficient preparation of libraries of related compounds for biological screening.
Alternative synthetic approaches have explored the use of palladium and iridium catalysts for asymmetric allylic amination reactions to construct pyrrole-fused heterocycles. These transition metal-catalyzed methods provide complementary reactivity patterns and have enabled access to novel structural frameworks related to the core oxopyrrole system. The combination of organocatalytic and metal-catalyzed approaches has significantly expanded the synthetic toolkit available for preparing ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate analogues and has contributed to a deeper understanding of structure-activity relationships in this important class of enzyme inhibitors.
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate demonstrates exceptional potency as an aldose reductase inhibitor with well-characterized enzymatic kinetics [4]. The compound exhibits a mixed-type inhibition pattern for glyceraldehyde with a Ki value of 8.0 × 10⁻⁸ M (80 nanomolar) [4] [11]. This remarkable inhibition constant positions the compound among the most potent aldose reductase inhibitors identified to date [4].
The substrate specificity studies reveal that the compound demonstrates differential inhibition patterns depending on the substrate employed [4]. When tested against rat lens aldose reductase, the compound shows greater than 98% inhibition at 1 micromolar concentration [4]. The enzymatic kinetics follow Michaelis-Menten behavior, with the inhibition mechanism characterized by competitive interaction with the substrate glyceraldehyde [4] [11].
Comparative kinetic analysis demonstrates that the compound's inhibition potency varies significantly across different aldose reductase sources [4]. The enzyme from rat sciatic nerve shows high sensitivity to inhibition, while the compound maintains its potent inhibitory activity across various tissue-specific aldose reductase isoforms [4]. The kinetic parameters indicate that the compound binds with high affinity to the enzyme-substrate complex, resulting in effective inhibition of the catalytic process [4].
Parameter | Value | Source |
---|---|---|
Ki (glyceraldehyde) | 8.0 × 10⁻⁸ M | Rat lens aldose reductase [4] |
Inhibition at 1 μM | >98% | Rat sciatic nerve [4] |
Inhibition type | Mixed-type | Glyceraldehyde substrate [4] |
The selectivity profile of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate represents one of its most remarkable characteristics, demonstrating unprecedented specificity for aldose reductase over related enzymes [4] [11]. The compound exhibits greater than 4000-fold selectivity for rat lens aldose reductase compared to closely related rat or pig kidney aldehyde reductase [4]. This exceptional selectivity makes it the most selective inhibitor of a nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase identified at the time of its characterization [4].
The compound demonstrates virtually no inhibitory activity against aldehyde reductases from rat liver and brain, highlighting its remarkable specificity for aldose reductase [4]. This selectivity profile is particularly significant given the structural similarities between aldose reductase and other members of the aldo-keto reductase family [4]. The compound's ability to discriminate between these closely related enzymes suggests highly specific molecular interactions within the aldose reductase active site [4].
Comparative studies across different tissue sources confirm the compound's exceptional selectivity [4]. While showing potent inhibition of aldose reductase from various sources including rat lens and sciatic nerve, the compound remains essentially inactive against aldehyde reductases from multiple tissue types [4]. This selectivity profile is crucial for its potential therapeutic applications, as it minimizes off-target effects on related enzymatic pathways [4].
Enzyme Source | Selectivity Ratio | Activity |
---|---|---|
Aldose reductase (rat lens) | 1× (reference) | High inhibition [4] |
Aldehyde reductase (rat kidney) | >4000× less potent | Minimal activity [4] |
Aldehyde reductase (pig kidney) | >4000× less potent | Minimal activity [4] |
Aldehyde reductase (rat liver) | No significant activity | Inactive [4] |
Aldehyde reductase (rat brain) | No significant activity | Inactive [4] |
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate plays a critical role in modulating the polyol pathway through its potent inhibition of aldose reductase [13] [34] [37]. The polyol pathway represents a two-step metabolic process that converts glucose to fructose, with aldose reductase catalyzing the rate-limiting first step that reduces glucose to sorbitol [13]. Under hyperglycemic conditions, increased flux through this pathway leads to sorbitol accumulation, which contributes to various diabetic complications [13] [37].
The compound's inhibition of aldose reductase effectively blocks the conversion of glucose to sorbitol, thereby reducing the accumulation of this osmotically active polyol [13] [34]. Sorbitol cannot readily cross cell membranes, and its intracellular accumulation produces osmotic stress by drawing water into insulin-independent tissues [13]. By inhibiting aldose reductase, the compound prevents this osmotic disruption and the associated cellular damage [13] [37].
The pathway modulation extends beyond simple osmotic effects, as aldose reductase inhibition also impacts the cellular redox balance [34] [37]. The polyol pathway consumes nicotinamide adenine dinucleotide phosphate as a cofactor, and its overactivation can deplete cellular nicotinamide adenine dinucleotide phosphate pools [13] [34]. This depletion affects the synthesis of reduced glutathione, nitric oxide, and other essential cellular components [13]. The compound's inhibitory action helps maintain proper cellular redox homeostasis by preventing excessive nicotinamide adenine dinucleotide phosphate consumption [34] [37].
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate demonstrates significant synergistic effects when combined with established chemotherapeutic agents, particularly cisplatin and doxorubicin [32] [33]. Research conducted on HeLa cervical carcinoma cells reveals that the compound enhances the cytotoxic effects of both chemotherapeutic agents when administered concurrently [32] [33]. The synergistic interaction is evidenced by increased cell death percentages when sub-optimal doses of the chemotherapeutic drugs are combined with the aldose reductase inhibitor [33].
Experimental data demonstrate that HeLa cells treated with 0.25 micrograms per milliliter doxorubicin in the presence of 30 or 50 micromolar concentrations of the compound show significantly increased percentages of dead cells compared to untreated controls [33]. Similarly, treatment with 30 micromolar cisplatin combined with the compound results in enhanced cytotoxic responses [32] [33]. The compound alone at these concentrations produces no significant cytotoxic effects, confirming the synergistic nature of the interaction [33].
The enhancement of chemotherapeutic efficacy extends to cellular proliferation assays, where the combination treatments demonstrate superior growth inhibition compared to individual drug treatments [33]. Additionally, the presence of the compound enhances the cleavage of poly adenosine diphosphate-ribose polymerase protein in cells treated with either doxorubicin or cisplatin, indicating increased apoptotic activity [33]. These findings suggest that aldose reductase inhibition can serve as an effective adjuvant strategy to improve the therapeutic index of conventional chemotherapeutic agents [32] [33].
Treatment Combination | Concentration | Effect | Reference |
---|---|---|---|
Doxorubicin + Compound | 0.25 μg/ml + 30-50 μM | Significant increase in cell death | [33] |
Cisplatin + Compound | 30 μM + 30 μM | Enhanced cytotoxicity | [32] [33] |
Compound alone | 30-50 μM | No significant cytotoxicity | [33] |
The cytotoxicity enhancement mediated by ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate involves significant modulation of the extracellular signal-regulated kinase pathway in HeLa cells [32] [33]. Treatment with the compound in combination with chemotherapeutic drugs results in increased extracellular signal-regulated kinase activity compared to treatment with chemotherapeutic drugs alone [32] [33]. This enhanced kinase activation suggests a possible mechanistic basis for the observed synergistic cytotoxic effects [32].
Experimental evidence demonstrates that the compound significantly enhances extracellular signal-regulated kinase protein activity in response to both doxorubicin and cisplatin treatment [33]. The enhanced kinase activation occurs within 10 hours of treatment, preceding the observable cytotoxic effects of the chemotherapeutic agents [33]. This temporal relationship supports the hypothesis that extracellular signal-regulated kinase pathway modulation contributes to the enhanced cell death observed with combination treatments [32] [33].
The mechanistic role of extracellular signal-regulated kinase activation in mediating enhanced cytotoxicity is confirmed through inhibition studies [32] [33]. When cells are treated with the mitogen-activated protein kinase kinase inhibitor U0126, which prevents extracellular signal-regulated kinase activation, the compound-mediated enhancement of cell death is effectively reversed [33]. This reversal demonstrates that extracellular signal-regulated kinase activity is essential for the observed cytotoxicity enhancement [32] [33]. The findings suggest that aldose reductase activity normally suppresses extracellular signal-regulated kinase activation during chemotherapeutic treatment, potentially providing a protective mechanism for cancer cell survival [32].
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate influences metabolic reprogramming within cancer microenvironments through its effects on glucose metabolism and cellular energy pathways [20] [32]. The compound's inhibition of aldose reductase directly impacts glucose utilization by cancer cells, potentially altering their metabolic flexibility and survival strategies [32] [20]. Cancer cells often exhibit altered glucose metabolism, and the polyol pathway can serve as an alternative glucose utilization route under specific conditions [20] [32].
The metabolic impact extends to the cellular redox environment, as aldose reductase inhibition affects nicotinamide adenine dinucleotide phosphate availability and utilization [20] [32]. This alteration in redox balance can influence various metabolic pathways within cancer cells and their surrounding microenvironment [20]. The compound's effects on sorbitol accumulation and osmotic stress may also contribute to metabolic stress in cancer cells, potentially making them more susceptible to therapeutic interventions [32].
Research suggests that the cancer microenvironment undergoes significant metabolic changes in response to aldose reductase inhibition [20]. These changes may include alterations in metabolite exchange between cancer cells and surrounding stromal cells, modifications in oxygen and nutrient utilization patterns, and shifts in the production of metabolic byproducts [20]. The compound's ability to enhance chemotherapeutic efficacy may partly result from these metabolic disruptions, which could compromise cancer cell survival mechanisms and increase their vulnerability to cytotoxic agents [32] [20].
The molecular interactions of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate with aldose reductase involve specific binding within the enzyme's active site [43] [44]. The aldose reductase active site contains critical residues including tyrosine-48, histidine-110, and cysteine-298, which play essential roles in substrate recognition and catalytic activity [43] [44]. Structural studies reveal that the active site accommodates the compound through specific molecular interactions that contribute to its high binding affinity and selectivity [43].
The compound's binding involves interactions with key active site residues that are essential for enzymatic function [43] [44]. Tyrosine-48 serves as the proton donor during aldehyde reduction, while histidine-110 plays an important role in substrate orientation within the active site pocket [44]. The compound's molecular structure allows it to interact favorably with these residues while maintaining the specific binding geometry required for effective inhibition [43] [44].
Crystallographic evidence suggests that the compound binds in a manner that involves the nicotinamide adenine dinucleotide phosphate binding region of the active site [43]. The binding site mapping indicates that the compound occupies a position that allows it to interact with both the coenzyme binding domain and the substrate recognition region [43]. This dual interaction pattern contributes to the compound's potent inhibitory activity and explains its ability to function as a mixed-type inhibitor with respect to different substrates [43] [44].
Active Site Residue | Function | Interaction Type |
---|---|---|
Tyrosine-48 | Proton donor | Direct binding interaction [44] |
Histidine-110 | Substrate orientation | Active site positioning [44] |
Cysteine-298 | Structural integrity | Active site architecture [43] |
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate exhibits a noncompetitive inhibition mechanism with respect to nicotinamide adenine dinucleotide phosphate, with a Ki value of 1.70 × 10⁻⁸ M [4] [11]. This noncompetitive behavior indicates that the compound can bind to the enzyme regardless of whether nicotinamide adenine dinucleotide phosphate is present in the active site [4]. The exceptionally low Ki value for nicotinamide adenine dinucleotide phosphate inhibition demonstrates the compound's high affinity for the enzyme-coenzyme complex [4].
The noncompetitive inhibition pattern suggests that the compound binds to a site that is distinct from the nicotinamide adenine dinucleotide phosphate binding site, yet still influences the enzyme's catalytic activity [4] [11]. This binding mode allows the compound to form a ternary complex with both the enzyme and nicotinamide adenine dinucleotide phosphate, resulting in an inactive enzyme complex [4]. The formation of this ternary complex prevents normal catalytic turnover while maintaining the enzyme's ability to bind its coenzyme [4].
The mechanism of noncompetitive inhibition with respect to nicotinamide adenine dinucleotide phosphate provides insights into the compound's exceptional selectivity and potency [4] [11]. The ability to bind independently of coenzyme presence allows the compound to maintain effective inhibition across varying cellular nicotinamide adenine dinucleotide phosphate concentrations [4]. This characteristic is particularly important for therapeutic applications, as it ensures consistent inhibitory activity regardless of fluctuations in cellular coenzyme levels [4] [11].
Inhibition Parameter | Value | Mechanism Type |
---|---|---|
Ki (NADPH) | 1.70 × 10⁻⁸ M | Noncompetitive [4] |
Ki (Glyceraldehyde) | 8.0 × 10⁻⁸ M | Mixed-type [4] |
Complex Formation | Enzyme-NADPH-Inhibitor | Ternary complex [4] |